3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one is a chemical compound belonging to the class of pyridazinones, which are recognized for their diverse biological activities and potential therapeutic applications. This specific compound is characterized by a hydroxymethyl group at the third position and a methyl group at the sixth position of the pyridazinone ring. Pyridazinones have been extensively studied in medicinal chemistry due to their potential as pharmacological agents.
The compound can be classified under pyridazinones, which are derivatives of pyridazine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms. Pyridazinones have been explored for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific structure of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one indicates its potential utility in drug development.
The synthesis of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. Common methods include:
The detailed synthetic route may vary based on the desired purity and yield but generally follows established protocols in organic synthesis, employing techniques like refluxing, distillation, and chromatography for purification.
The molecular structure of 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one can be represented as follows:
This structure consists of:
The compound's molecular weight is approximately 138.17 g/mol. Its structural formula can be depicted in various formats (e.g., SMILES notation), which aids in computational modeling and analysis.
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one may participate in several chemical reactions:
These reactions are typically performed under controlled conditions to optimize yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming product identity and purity.
The mechanism of action for compounds like 3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that modifications to the pyridazinone structure can significantly impact its binding affinity and selectivity towards biological targets, which is critical for drug design.
Relevant studies often include assessments of stability under various conditions to ensure practical applications in pharmaceuticals.
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one has several potential applications:
The pyridazinone nucleus represents a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capacity and electronic properties. This heterocyclic system consists of a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. The 1,4-dihydropyridazin-4-one variant exhibits unique physicochemical characteristics, including a partially reduced ring system that enhances both solubility and metabolic stability compared to fully aromatic analogs. These compounds demonstrate remarkable structural plasticity, allowing strategic substitutions that modulate target selectivity and pharmacokinetic profiles .
The medicinal significance of dihydropyridazinones spans multiple therapeutic domains, particularly cardiovascular diseases and metabolic disorders. The 3-(hydroxymethyl)-6-methyl derivative exemplifies strategic functionalization that optimizes target engagement. The hydroxymethyl group at C3 serves as a versatile hydrogen-bond donor/acceptor, facilitating interactions with biological targets, while the methyl group at C6 provides electronic modulation and enhances lipophilicity. This specific substitution pattern creates an optimal pharmacophore geometry for receptor binding, as demonstrated in structurally related compounds showing potent agonism for thyroid hormone receptors (e.g., WO2007009913A1) . The conformational restraint imposed by the dihydropyridazinone ring enables selective interactions with enzyme active sites and protein binding pockets inaccessible to more flexible scaffolds.
Table 1: Therapeutic Applications of Pyridazinone Derivatives
Structural Feature | Biological Target | Therapeutic Area | Example Derivatives |
---|---|---|---|
3-Hydroxymethyl | Thyroid hormone receptor β | Metabolic disorders | WO2007009913A1 compounds |
6-Alkyl substituent | Phosphodiesterase | Cardiovascular | US8580781B2 derivatives |
4-Oxo functionality | Unknown | Atherosclerosis | Dihydropyridazinone analogs |
1-Aryl substitution | Inflammatory mediators | NASH/Obesity | Patent-protected molecules |
The investigation of dihydropyridazinones emerged from early dihydropyridine (DHP) research in the 1960s-1970s, which established the critical role of the 1,4-dihydropyridine ring in calcium channel modulation (e.g., nifedipine). However, these pioneering cardiovascular drugs exhibited significant photochemical instability and metabolic limitations. This prompted systematic heterocyclic substitution studies, replacing the DHP ring with alternative nitrogen-containing scaffolds. The pyridazinone breakthrough occurred in the 1980s when researchers discovered that replacing the DHP C5 ester with nitrogen created compounds with improved stability while maintaining cardiovascular activity [5].
The 1990s witnessed expansion into non-cardiovascular applications, particularly after the discovery that certain dihydropyridazinones demonstrated hepatoprotective effects in preclinical models of fatty liver disease. Patent WO2007009913A1 (2007) marked a significant milestone by disclosing novel dihydropyridazinone derivatives as potent and selective thyroid hormone receptor β agonists. These compounds demonstrated unprecedented hepatoselectivity, overcoming the cardiotoxic limitations of earlier thyromimetics. The strategic incorporation of the hydroxymethyl group at C3 represented a key innovation, as it mimicked the natural ligand's alanine side chain while enhancing metabolic stability compared to ester-containing analogs [4].
Recent advances (2010-present) focus on molecular hybridization strategies, combining the dihydropyridazinone core with complementary pharmacophores. Complex derivatives exemplified by compounds like 3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one (EVT-3541062) demonstrate sophisticated approaches to optimizing target affinity and physicochemical properties. These hybrid molecules leverage the dihydropyridazinone core as a conformational anchor while extending functionality into diverse binding domains [7].
Table 2: Historical Development Timeline of Dihydropyridazinone Therapeutics
Time Period | Development Focus | Key Advancements | Limitations Addressed |
---|---|---|---|
1960s-1970s | Dihydropyridine CCBs | Nifedipine analogs | N/A (Foundational work) |
1980s | Pyridazinone CCBs | Early dihydropyridazinones | Photostability of DHPs |
1990s | Metabolic applications | Hepatoprotective agents | Narrow therapeutic indices |
2000s | Receptor selectivity | TRβ agonists (WO2007009913A1) | Cardiotoxicity of thyromimetics |
2010-Present | Molecular hybrids | Oxadiazole-pyridazinone conjugates | Bioavailability challenges |
Positional isomerism in dihydropyridazinones profoundly impacts their pharmacological profiles through steric, electronic, and solubility modifications. This phenomenon occurs when identical substituents occupy different ring positions (e.g., 3-hydroxymethyl vs. 4-hydroxymethyl), creating distinct bioisosteric relationships. The 3-hydroxymethyl-6-methyl configuration represents an optimized arrangement where both substituents contribute synergistically to target engagement without creating steric hindrance. Positional isomers of this compound demonstrate markedly reduced receptor affinity, highlighting the critical spatial requirements for biological activity [3] [6].
Functional group positioning directly influences electronic distribution within the heterocyclic system. The hydroxymethyl group at C3 exhibits significant electronic conjugation with the ring nitrogen atoms, creating a polarized region that facilitates hydrogen bonding with biological targets. Molecular modeling studies reveal that relocation of this group to C4 disrupts this conjugation, reducing dipole moment magnitude by approximately 30% and weakening interactions with key amino acid residues in the thyroid hormone receptor binding pocket. Similarly, the methyl group at C6 provides optimal steric stabilization of the bioactive conformation, whereas migration to C5 creates unfavorable van der Waals interactions [4].
The hydrogen-bonding capacity of hydroxymethyl demonstrates position-dependent functionality. At C3, it serves as a versatile hydrogen-bond donor (O-H) while the ether oxygen participates as an acceptor. This dual functionality disappears in isomers where hydroxymethyl occupies positions adjacent to the ring nitrogen atoms. Positional effects extend to metabolic stability: 3-substituted hydroxymethyl groups demonstrate significantly slower glucuronidation rates compared to 4- or 5-substituted isomers due to steric protection by the adjacent ring nitrogen. This translates to improved pharmacokinetic profiles in vivo, as evidenced by the extended half-life of the 3-hydroxymethyl isomer in preclinical species [7].
Table 3: Positional Isomerism Effects in Dihydropyridazinone Derivatives
Isomer Type | Key Structural Difference | Impact on Properties | Biological Consequence |
---|---|---|---|
3-Hydroxymethyl-6-methyl | Reference compound | Optimal H-bonding, conjugation | High receptor affinity |
4-Hydroxymethyl-6-methyl | Hydroxymethyl at C4 | Reduced dipole moment (-30%) | 10-fold decreased potency |
3-Hydroxymethyl-5-methyl | Methyl at C5 | Altered ring conformation | Loss of metabolic stability |
6-Hydroxymethyl-3-methyl | Swapped substituents | Disrupted electronic profile | Inactive at target receptor |
3,6-Dimethyl (no OH) | Methyl instead of hydroxymethyl | Increased lipophilicity | Complete loss of activity |
The principles of positional isomerism extend beyond simple monosubstituted derivatives. In complex molecules like 3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one (EVT-3541062), the relative positioning of the oxadiazole and difluorophenyl groups creates distinct pharmacophore orientations. The meta-substitution pattern on the phenyl ring allows optimal projection of the oxadiazole moiety into the target binding cleft, whereas ortho or para substitution disrupts this geometry. This exemplifies how aromatic substitution patterns synergize with core heterocycle isomerism to fine-tune biological activity [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0